![molecular formula C22H28N2O3S B5553744 (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)
(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide often involves multi-step reactions, starting with key ingredients like methyl anthranilate, undergoing various processes such as N-benzylation, N-methylation, and ring closure, leading to the formation of the final compound. This process is exemplified in the synthesis of related pyrazole derivatives, as outlined in a study by (Ahmad et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like X-ray diffraction. For example, the molecular structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine was confirmed using this technique, as reported by (Mørkved et al., 2007).
Chemical Reactions and Properties
Compounds in this category typically exhibit various chemical reactions, including interactions with other organic molecules leading to the formation of new derivatives. This can be seen in the synthesis of pyrazolopyrazol derivatives, as detailed in the research by (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
The physical properties of these compounds can be diverse, depending on their molecular structure and substituents. These properties are often characterized using various analytical techniques, such as crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties of similar compounds include their reactivity under different conditions, their potential as catalysts, and their interactions with other chemical species. For instance, certain derivatives have been used as catalysts in synthesis reactions, as shown in a study by (Khazaei et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" outlines the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, highlighting the potential of such compounds in the development of novel chemical entities. This research underscores the importance of (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide in chemical synthesis and characterization studies (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Anticancer Properties
The synthesis of pyrazolines and their evaluation as potential anticancer agents was discussed in a study by Bekircan, Kucuk, Kahveci, and Bektaş (2008) in "Zeitschrift für Naturforschung B." They explored the anticancer activity of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, indicating the significant role of pyrazoline derivatives, similar to (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide, in developing anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Eigenschaften
IUPAC Name |
(4aR,7aS)-4-[(4-phenoxyphenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-2-12-23-13-14-24(22-17-28(25,26)16-21(22)23)15-18-8-10-20(11-9-18)27-19-6-4-3-5-7-19/h3-11,21-22H,2,12-17H2,1H3/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVTVETZFGELAA-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2C1CS(=O)(=O)C2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-4-[(4-phenoxyphenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.